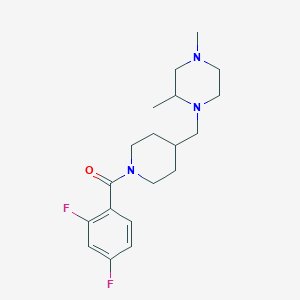

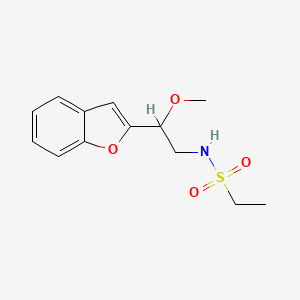

N-(2-(苯并呋喃-2-基)-2-甲氧基乙基)乙磺酰胺

货号 B2978993

CAS 编号:

2034292-48-1

分子量: 283.34

InChI 键: GKKQAJNEKDNOIS-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzofuran derivatives often involves various chemical reactions. For example, phenolic esters and amides of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid were synthesized by reacting 2-(1-benzofuran-2-yl)-quinoline-4-carboxylic acid with various substituted phenols and secondary amines . Another study reported the synthesis of 2-acyl benzofurans using carboxylic acids as acylating agents .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be analyzed using various spectroscopic techniques. For instance, the structure of benzofuran-2-yl methyl ketone, a related compound, was analyzed using NMR, FTIR, Raman, UV-Vis, and MS (GC) spectroscopic techniques .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, 2-acyl benzofurans can be obtained by Lewis acid-catalyzed acylation of benzofurans using acid anhydrides or acyl chlorides . Another study reported the TFAA-mediated acylation of benzofurans using carboxylic acids as the acylating agent .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be determined using various analytical techniques. For example, the properties of benzofuran-2-yl methyl ketone, a related compound, were analyzed and it was found to be a solid substance .科学研究应用

合成和抗菌活性

- 一项研究探索了合成新的苯磺酰胺衍生物以用于潜在的抗菌应用。对这些化合物进行了针对大肠杆菌的生物膜抑制作用测试,其中一些化合物显示出有希望的结果,可作为合适的抑制剂。该研究突出了这些化合物作为具有较低细胞毒性的治疗剂的潜在用途 (Abbasi 等,2019)。

毒代动力学研究

- 另一项研究重点关注 N-(2-甲氧基苄基)-取代苯乙胺 (NBOMe 类似物) 的毒代动力学数据,为法医和临床毒理学家识别药物滥用和中毒病例提供了重要的见解。该研究强调了了解这些化合物的代谢途径和血浆蛋白结合的重要性 (Richter 等,2019)。

光动力治疗应用

- 对用苯磺酰胺衍生物基团取代的新型锌酞菁的研究揭示了其高单线态氧量子产率和作为光动力治疗中癌症治疗的 II 型光敏剂的适用性。该研究展示了该化合物在医学应用中的潜力,因为它具有非凡的光物理和光化学性质 (Pişkin 等,2020)。

碳酸酐酶抑制

- N-取代苯磺酰胺对碳酸酐酶的抑制作用一直是一个重要的关注点,这对于了解其机制和潜在的治疗应用至关重要。这些抑制剂已通过结构和抑制研究进行了研究,为它们与该酶的人类同工型 II 的相互作用提供了宝贵的见解 (Di Fiore 等,2011)。

抗菌剂

- 苯并呋喃衍生物,包括与 N-(2-(苯并呋喃-2-基)-2-甲氧基乙基)乙磺酰胺相关的衍生物,已被确定为潜在的抗菌剂。苯并呋喃的独特结构特征和生物活性使其成为药物发现中的特权结构,特别是用于开发有效的抗菌候选药物 (Hiremathad 等,2015)。

属性

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-3-19(15,16)14-9-13(17-2)12-8-10-6-4-5-7-11(10)18-12/h4-8,13-14H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKQAJNEKDNOIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC(C1=CC2=CC=CC=C2O1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzofuran-2-yl)-2-methoxyethyl)ethanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2978910.png)

![2-Chloro-1-[4-(3-methyl-5-nitroimidazol-4-yl)piperazin-1-yl]ethanone](/img/structure/B2978911.png)

![N1-(2,5-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2978915.png)

![2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2978916.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2978918.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide](/img/structure/B2978921.png)

![4,6-Dimethyl-2-[[5-propan-2-ylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2978925.png)